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Heliomicin Mutant

Cat. No.: B1576474
Attention: For research use only. Not for human or veterinary use.
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Description

Heliomicin Mutant is an engineered variant of the native antifungal peptide heliomicin, which is derived from the insect Heliothis virescens . This synthetic analogue is designed through site-directed mutagenesis to exhibit significantly expanded and potentiated antimicrobial properties . While the wild-type heliomicin displays strong antifungal activity, this specific mutant demonstrates potent activity against Gram-positive bacteria while maintaining robust efficacy against a broad spectrum of fungi, including human pathogens such as Aspergillus fumigatus and Candida albicans . The peptide adopts the cysteine-stabilized αβ (CSαβ) motif, a highly compact and protease-resistant scaffold common to defensin-type molecules, which contributes to its stability in physiological conditions . The mechanism of action for this class of antifungal peptides involves specific interaction with fungal glucosylceramides, key lipids in the fungal plasma membrane, leading to membrane permeabilization . The 3D solution structure of this mutant, determined by NMR spectroscopy, reveals that its enhanced amphipathic properties and optimized surface charge distribution are key factors behind its improved biocidal activity compared to the wild-type protein . This makes this compound a highly valuable and stable template for lead optimization in the development of novel anti-infective agents . It is supplied as a high-purity, recombinant product for research applications exclusively. FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Properties

bioactivity

Antibacterial, Antifungal

sequence

DKLIGSCVWGAVNYTSDCNGECLLRGYKGGHCGSFANVNCWCET

Origin of Product

United States

Molecular Engineering and Expression Strategies for Heliomicin Mutants

Directed Mutagenesis Approaches in Heliomicin (B1576475) Research

Directed mutagenesis serves as a cornerstone in the rational design of heliomicin variants, allowing for precise alterations to its amino acid sequence. neb.comneb.com This targeted approach facilitates the exploration of structure-function relationships and the optimization of the peptide's biological properties.

A notable example involves the engineering of ARD1, a naturally occurring heliomicin analog that differs by only two residues but exhibits greater potency against the human pathogens Aspergillus fumigatus and Candida albicans. pdbj.org Through site-directed mutagenesis of ARD1, two engineered peptides, ETD-135 and ETD-151, were developed. These mutants demonstrated even further improved antifungal activity compared to both heliomicin and ARD1. pdbj.org The targeted alterations in these peptides allowed for a comparative analysis of their three-dimensional structures, revealing a direct correlation between the modification of amphipathic properties and the molecule's potency. pdbj.org This research highlighted an optimal arrangement of cationic and hydrophobic regions for achieving maximal antifungal activity. pdbj.org

One study successfully created a heliomicin variant with significant activity against Gram-positive bacteria while retaining its effectiveness against fungi. nih.govcolab.ws This was achieved by making specific point mutations based on sequence comparisons with other insect defensins. nih.govcolab.ws The resulting mutant and the wild-type heliomicin were found to share a similar structural scaffold, known as the cysteine-stabilized αβ motif. nih.govcolab.ws

Table 1: Examples of Heliomicin Mutants Created by Site-Directed Mutagenesis

Original PeptideMutantKey ModificationsEnhanced Properties
HeliomicinARD1Two residue differenceMore active against Aspergillus fumigatus and Candida albicans pdbj.org
ARD1ETD-135Alterations in cationic regionsImproved antifungal activity pdbj.org
ARD1ETD-151Alterations in hydrophobic regionsImproved antifungal activity pdbj.org
HeliomicinNot specifiedPoint mutations based on insect defensin (B1577277) familyGained significant activity against Gram-positive bacteria nih.govcolab.ws

Random mutagenesis is a powerful approach for generating a diverse library of protein variants without prior knowledge of which specific mutations will be beneficial. frontiersin.orgbioinnovatise.com This technique, often achieved through methods like error-prone PCR, introduces mutations randomly across a gene sequence. frontiersin.org The resulting library of mutants can then be subjected to high-throughput screening to identify variants with desired properties, such as enhanced enzymatic activity or novel functions. bioinnovatise.comnih.govbitesizebio.com

While specific applications of random mutagenesis to heliomicin are not extensively detailed in the provided search results, the principles of this methodology are broadly applicable to antimicrobial peptide development. bitesizebio.combmbreports.org The process typically involves creating a library of gene variants, expressing these variants in a suitable host, and then screening for improved antimicrobial efficacy. nih.govbitesizebio.com This approach is particularly useful for discovering unexpected mutations that enhance a peptide's function in ways that might not be predicted through rational design alone. frontiersin.org

The combination of random mutagenesis with efficient screening techniques, such as fluorescence-activated cell sorting (FACS) using biosensors, has proven effective in identifying improved microbial strains for producing various compounds. nih.gov Such methodologies could be adapted for screening heliomicin mutant libraries to isolate variants with superior antifungal or antibacterial activities.

Site-Directed Mutagenesis for Targeted Residue Alterations

Recombinant Expression Systems for this compound Production

The production of heliomicin mutants relies on efficient recombinant expression systems that can generate sufficient quantities of the engineered peptides for characterization and potential therapeutic applications. nih.govcolab.ws The choice of expression system is critical and depends on factors such as the complexity of the protein, the need for post-translational modifications, and the desired yield. thermofisher.comresearchgate.net

Yeast, particularly species like Saccharomyces cerevisiae and Pichia pastoris, are widely used as hosts for the production of recombinant proteins, including antimicrobial peptides. researchgate.netresearchgate.netmdpi.com These eukaryotic organisms offer several advantages, such as the ability to perform post-translational modifications, rapid growth in defined media, and the capacity for high-density fermentation. thermofisher.comresearchgate.netmdpi.com

In heliomicin research, yeast expression systems have been instrumental. Heliomicin and its point-mutated variants have been successfully expressed in yeast as fusion proteins. nih.govcolab.ws This approach facilitates the production of these peptides, which possess a complex structure stabilized by disulfide bonds. nih.govcolab.ws The use of yeast ensures the proper folding and post-translational modifications necessary for the biological activity of these defensin-like molecules. mdpi.com The ability of yeast to secrete the recombinant proteins simplifies the purification process and prevents the intracellular accumulation of potentially toxic peptides. mdpi.com

While yeast systems are prominent, other heterologous expression platforms are also available and have been used for the production of various antimicrobial peptides. These alternatives can sometimes offer advantages in terms of yield, cost, or the ability to produce specific types of proteins. mdpi.commdpi.com

Escherichia coli : As a prokaryotic host, E. coli is a cost-effective and rapidly growing platform for recombinant protein expression. mdpi.combbrc.in It has been successfully used to express various antimicrobial peptides. google.com However, for complex proteins like heliomicin that require disulfide bond formation, specialized strains and strategies, such as co-expression of folding chaperones or thioredoxin fusions, may be necessary to obtain correctly folded, active peptides. mdpi.com

Microalgae : Systems like Chlorella are emerging as promising platforms for heterologous protein expression. mdpi.comresearchgate.net They combine advantages of both prokaryotic and eukaryotic systems and can perform complex post-translational modifications. mdpi.comresearchgate.net The potential for using microalgae to produce antimicrobial peptides for applications like animal feed is an area of active research. researchgate.net

Streptomyces : These bacteria are known for producing a wide array of natural products and have been developed as heterologous hosts for the expression of biosynthetic gene clusters. nih.gov Optimized Streptomyces chassis strains can be used for the efficient production of foreign natural products, potentially including complex peptides like heliomicin. nih.gov

Yeast-Based Fusion Protein Expression Systems

Synthetic Design and Evaluation of Heliomicin Analogues and Derivatives

The synthetic design of peptide analogues is a rational approach to developing new antimicrobial agents with improved characteristics. nih.govmdpi.com This strategy involves creating novel peptide sequences based on the physicochemical properties of a template molecule, such as heliomicin. pdbj.orgnih.gov The goal is to enhance antimicrobial activity, broaden the spectrum of action, and improve stability. mdpi.com

The design process often focuses on modulating key parameters like net charge, hydrophobicity, and the amphipathic nature of the peptide. pdbj.orgmdpi.com For instance, increasing the positive charge can enhance interaction with negatively charged microbial membranes, while optimizing hydrophobicity is crucial for membrane insertion and disruption. mdpi.com

Following the synthetic design, the novel peptides are chemically synthesized and then evaluated for their biological activity. This evaluation typically includes determining the minimum inhibitory concentration (MIC) against a panel of pathogenic microbes. nih.gov The three-dimensional structures of promising analogues are often determined using techniques like NMR spectroscopy to establish a clear structure-activity relationship. nih.govpdbj.orgcolab.ws This detailed structural information provides valuable insights for further rounds of design and optimization, ultimately leading to the development of new mutants with superior therapeutic potential. nih.govcolab.ws

Peptide Synthesis Methodologies for Heliomicin Derivatives

The creation of heliomicin derivatives and mutants is achieved through two primary methodologies: chemical peptide synthesis and biological expression systems.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing heliomicin derivatives. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group temporarily protects the amine group of the amino acid to be added. researchgate.net Following the successful coupling of all amino acids, the completed peptide is cleaved from the resin and deprotected using reagents like trifluoroacetic acid (TFA). sigmaaldrich.com

Purification of the synthesized peptide is a critical subsequent step, typically accomplished using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity. nih.gov The identity and purity of the final peptide are then confirmed using techniques such as Mass Spectrometry (e.g., MALDI-TOF MS). nih.gov This chemical approach offers high flexibility, allowing for the incorporation of non-standard or modified amino acids at any desired position within the peptide sequence. mdpi.com

Biological Expression Systems: For larger-scale production or for peptides that are difficult to synthesize chemically, recombinant DNA technology is a viable alternative. researchgate.net In this approach, a DNA sequence encoding the desired this compound is introduced into an expression vector, which is then transferred into a host organism. google.com The lepidopteran Heliothis virescens produces heliomicin in response to infection, and research has utilized yeast expression systems, such as Pichia pastoris, to produce heliomicin and its point-mutated variants as fusion proteins. colab.ws Escherichia coli is another commonly used host for recombinant peptide production. researchgate.net This biological synthesis route is particularly advantageous for generating the peptide's natural folded structure, including the necessary disulfide bridges characteristic of defensins. colab.ws

Rational Design Principles for Modified Heliomicin Peptides

The modification of heliomicin to create mutants with improved properties is guided by several rational design principles. The primary goal is often to enhance antimicrobial potency, broaden the activity spectrum (e.g., conferring antibacterial properties to an antifungal peptide), or increase selectivity towards microbial cells over host cells. cdnsciencepub.comresearchgate.net

Comparative Sequence and Structural Analysis: A key strategy involves comparing the amino acid sequence and 3D structure of heliomicin with those of its more potent natural analogs. researchgate.net For instance, the defensin ARD1, isolated from the caterpillar Archeoprepona demophoon, is two- to eightfold more active against certain fungi than heliomicin, despite differing by only two amino acid residues. researchgate.net Analyzing these differences provides critical insights into which residues are key for enhanced activity and serves as a foundation for targeted mutations. researchgate.net High-resolution Nuclear Magnetic Resonance (NMR) is used to determine the solution structures of heliomicin and its variants, allowing for a detailed comparison of their structural features and how these relate to biological activity. colab.wscdnsciencepub.com

Site-Directed Mutagenesis to Modulate Physicochemical Properties: Based on structural and sequence comparisons, specific amino acids are selected for substitution, a process known as site-directed mutagenesis. This is often focused on altering the peptide's fundamental physicochemical properties:

Cationicity and Hydrophobicity: The balance between positive charge (cationicity) and hydrophobicity is critical for the function of antimicrobial peptides. nih.gov Modifications are designed to optimize this balance. For example, the heliomicin analogs ETD-135 and ETD-151 were engineered by mutating the more potent ARD1 peptide in either its cationic or hydrophobic regions, resulting in derivatives with further improved antifungal activity. researchgate.net

Amphipathicity: The spatial arrangement of charged/polar and hydrophobic residues on opposite faces of the peptide's structure (amphipathicity) is crucial for its ability to interact with and disrupt microbial membranes. cdnsciencepub.com A comparative analysis of the 3D structures of heliomicin and its improved analogs (ARD1, ETD-135, ETD-151) highlighted that modifications to the amphipathic character have a direct impact on the molecule's potency. researchgate.net

Incorporation of Modified Amino Acids: A broader strategy in antimicrobial peptide design involves the use of unnatural amino acids to enhance function. Incorporating D-amino acids, for instance, can improve a peptide's stability against degradation by host enzymes and, in some cases, enhance antimicrobial activity. nih.govnih.gov Other chemical modifications, such as capping the peptide's ends or introducing moieties like halogens, can also be used to improve stability and efficacy. frontiersin.org While specific examples for heliomicin are less documented in this regard, it represents a valid principle in the field for creating more robust derivatives. mdpi.com

The table below summarizes the key heliomicin mutants and their design basis as discussed in the research.

Mutant/AnalogOrigin/DerivationKey Design PrincipleObserved Outcome
ARD1Natural analog from Archeoprepona demophoonComparative analysis; differs from heliomicin by two residues. researchgate.net2- to 8-fold higher antifungal activity than heliomicin. researchgate.net
ETD-135Engineered by site-directed mutagenesis of ARD1. researchgate.netTargeted mutation in cationic or hydrophobic regions. researchgate.netImproved antifungal activity over native heliomicin and ARD1. researchgate.net
ETD-151Engineered by site-directed mutagenesis of ARD1. researchgate.netTargeted mutation in cationic or hydrophobic regions. researchgate.netImproved antifungal activity over native heliomicin and ARD1. researchgate.net

Structural Biology and Structure Activity Relationship Sar of Heliomicin Mutants

Analysis of Conserved and Variant Structural Motifs in Heliomicin (B1576475) Mutants

A defining feature of both wild-type and mutated heliomicins is the cysteine-stabilized alpha-beta (CSαβ) motif. nih.govcolab.ws This motif consists of an α-helix connected to an antiparallel β-sheet by disulfide bonds. unina.itmdpi.comifremer.fr The CSαβ scaffold is a common feature among many antimicrobial peptides, including defensins from insects, plants, and fungi, as well as scorpion toxins. ifremer.frresearchgate.netresearchgate.net

Studies on other proteins have shown that point mutations can enhance thermostability through various physical mechanisms, such as establishing new aromatic-aromatic interactions or improving hydrophobic packing within the protein core. nih.gov While the exact energetic contributions of mutations in heliomicin are not detailed in the provided search results, the principle that mutations can alter stability and function is well-established. stanford.eduneurips.cc The analysis of the structural changes resulting from mutations is key to understanding the structure-activity relationship and for the rational design of new peptides with improved therapeutic properties. researchgate.netacs.org

The Cysteine-Stabilized Alpha-Beta (CSαβ) Motif in Mutant Scaffolds

Correlation of Heliomicin Mutant Structure with Biological Activity

Heliomicin, an antifungal peptide produced by the lepidopteran Heliothis virescens, has served as a template for protein engineering to investigate the structural underpinnings of its biological activity. colab.wsnih.gov By creating targeted mutations, researchers have successfully generated heliomicin variants with altered and enhanced antimicrobial profiles, including some with newfound antibacterial capabilities. colab.wsresearchgate.net These mutants, alongside naturally occurring analogs, have been instrumental in elucidating the structure-activity relationships (SAR) that govern the peptide's function. Wild-type heliomicin and its engineered mutants share a conserved structural framework known as the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix connected to a β-sheet by disulfide bridges. colab.wsnih.govfrontiersin.org This stable scaffold provides a robust platform for introducing specific amino acid substitutions to modulate biological activity. researchgate.netrcsb.org

Impact of Hydrophobic and Cationic Regions on Antifungal Potency

The antifungal potency of heliomicin and its analogs is intricately linked to the distribution and character of their hydrophobic and cationic residues. nih.gov A lead optimization program starting from heliomicin has led to the characterization and engineering of several potent analogs, demonstrating that subtle modifications to these regions can significantly enhance antifungal efficacy. researchgate.netnih.gov

A key analog, ARD1, isolated from the caterpillar Archeoprepona demophoon, differs from heliomicin by only two amino acids yet exhibits greater activity against the human fungal pathogens Aspergillus fumigatus and Candida albicans. researchgate.netnih.govmdpi.com This discovery spurred further site-directed mutagenesis of ARD1, focusing on its cationic and hydrophobic domains, which resulted in the creation of the engineered mutants ETD-135 and ETD-151. nih.govpdbj.org These mutants demonstrated a marked improvement in antifungal activity compared to both heliomicin and ARD1. nih.govresearchgate.net For instance, C. albicans is reported to be two to eight times more susceptible to ETD-135 and ETD-151 than to heliomicin. mdpi.com

The mutant ETD151, which incorporates three mutations (D17N/N19R/G20A) from the original heliomicin sequence, is a cationic peptide with 32% hydrophobic residues. pnas.org Comparative 3D structural analysis of heliomicin, ARD1, ETD-135, and ETD-151 revealed that modifications to the molecule's amphipathic properties have a direct impact on its potency. nih.govpdbj.org These studies helped to define an optimal arrangement of cationic and hydrophobic areas on the peptide's surface to achieve the most potent antifungal effect. nih.govpdbj.org

Table 1: Comparative Antifungal Activity of Heliomicin and Its Analogs
CompoundOrigin/TypeModifications from HeliomicinNotable Improvement in Antifungal ActivityReference
HeliomicinWild-TypeN/ABaseline activity against filamentous fungi and C. albicans. nih.govmdpi.com nih.govmdpi.com
ARD1Natural Analog (A. demophoon)Two amino acid substitutions.More active than heliomicin against A. fumigatus and C. albicans. researchgate.netnih.govmdpi.com researchgate.netnih.govmdpi.com
ETD-135Engineered Mutant (from ARD1)Mutagenesis in cationic/hydrophobic regions.Improved antifungal activity over heliomicin and ARD1. nih.govresearchgate.net 4-8 times more active against C. albicans than heliomicin. mdpi.com nih.govmdpi.comresearchgate.net
ETD-151Engineered Mutant (from ARD1)D17N/N19R/G20A. pnas.org Mutagenesis in cationic/hydrophobic regions. nih.govImproved antifungal activity over heliomicin and ARD1. nih.govresearchgate.net 4-8 times more active against C. albicans than heliomicin. mdpi.com Also active against Cryptococcus neoformans. researchgate.net researchgate.netnih.govmdpi.comresearchgate.netpnas.org

Structural Determinants of Antibacterial Activity in Engineered Mutants

While wild-type heliomicin is a potent antifungal agent, it lacks significant activity against bacteria. mdpi.compnas.org However, through targeted mutagenesis, it has been possible to engineer heliomicin variants that possess antibacterial properties. This was achieved by comparing the primary structure of heliomicin with that of antibacterial insect defensins and introducing specific point mutations. colab.wsnih.gov

One such engineered variant was found to have significant activity against Gram-positive bacteria while, importantly, retaining its efficacy against fungi. colab.wsnih.gov This demonstrated that the core CSαβ scaffold is versatile and can support dual antimicrobial functions. Further comparative analysis of the structural features of this antibacterial mutant and other known antibacterial defensins has provided a basis for designing new mutants with even greater antibacterial potency. colab.wsnih.govacs.org

A notable example is the mutant Hel-LL, in which the lysine (B10760008) and arginine residues at positions 23 and 24 were substituted with two leucines. researchgate.netmdpi.com This modification conferred activity against the Gram-positive bacterium Micrococcus luteus while preserving nearly the same level of antifungal activity as the parent heliomicin molecule. researchgate.netmdpi.com Conversely, other modifications, particularly within the N-terminal sequence, have been shown to abolish antifungal activity, highlighting the critical role of specific regions for distinct functions. frontiersin.org

Interestingly, the potent antifungal mutant ETD151 was found to be inactive against a panel of Gram-positive and Gram-negative bacteria. pnas.org However, it did show inhibitory effects against Novosphingobium capsulatum, a bacterium known to contain glycosphingolipids in its membrane. pnas.org This suggests that the target molecule in the cell membrane is a key determinant of the peptide's activity spectrum.

Table 2: Antibacterial Activity Profile of Heliomicin Mutants
CompoundModificationAntibacterial ActivityAntifungal ActivityReference
Heliomicin (Wild-Type)N/ANone reported. mdpi.compnas.orgActive. mdpi.com mdpi.compnas.org
Unnamed VariantPoint mutations based on insect defensins.Gained significant activity against Gram-positive bacteria. colab.wsnih.govRetained. colab.wsnih.gov colab.wsnih.gov
Hel-LLK23L/R24L (Lysine and Arginine replaced by Leucine).Gained activity against Micrococcus luteus. researchgate.netmdpi.comMaintained. researchgate.netmdpi.com researchgate.netmdpi.com
ETD151D17N/N19R/G20A.Inactive against most bacteria, but active against GSL-containing N. capsulatum. pnas.orgEnhanced. nih.govmdpi.com nih.govmdpi.compnas.org

Amphipathic Properties and Membrane Interaction in this compound SAR

The mechanism of action for heliomicin and its mutants is closely tied to their amphipathic nature, which facilitates their interaction with and disruption of microbial cell membranes. colab.wsresearchgate.netnih.gov The spatial segregation of hydrophilic (cationic) and hydrophobic residues in their 3D structure is a defining feature of their activity. nih.govmdpi.com The CSαβ scaffold provides a stable framework that correctly orients these residues for optimal interaction with the fungal membrane. colab.wsnih.gov

Research indicates that the primary target for heliomicin and its defensin-like analogs in the fungal plasma membrane is glucosylceramide (GlcCer), a specific type of sphingolipid. nih.govfrontiersin.orgresearchgate.netnih.gov Both heliomicin and the plant defensin (B1577277) RsAFP2 are unable to inhibit the growth of yeast mutants that lack the gene for GlcCer synthesis. nih.govcapes.gov.br Binding assays have confirmed that heliomicin interacts with GlcCer isolated from fungi but not with human GlcCer, which likely contributes to its low cytotoxicity against mammalian cells. nih.govusp.br

The enhanced potency of mutants like ETD-135 and ETD-151 is a direct result of the modification of their amphipathic properties, leading to an improved ability to interact with the fungal membrane. nih.govpdbj.org The ETD151 mutant has been shown to induce membrane disruption in the fungus Botrytis cinerea. pnas.org This interaction is highly specific; while ETD151 shows potent antifungal activity linked to the presence of GlcCer, it is largely inactive against bacteria that lack this membrane component. pnas.org The ability of these peptides to permeabilize the fungal membrane is a critical aspect of their antifungal mechanism. nih.govfrontiersin.org

Mechanistic Insights into Heliomicin Mutant Biological Action

Molecular Interactions with Microbial Membrane Components

The initial and most critical step in the action of heliomicin (B1576475) mutants is the recognition and binding to specific components of the fungal cell membrane. This interaction is not random but is highly targeted, which accounts for the selective toxicity of these peptides towards fungi.

Targeting of Fungal Glucosylceramides (GlcCer) by Heliomicin Mutants

The primary molecular target for heliomicin and its optimized mutants, such as ETD151, is the class of sphingolipids known as glucosylceramides (GlcCer). pnas.orgresearchgate.net Fungal GlcCer possess unique structural features, such as a C9-methylated sphingoid base, that distinguish them from their mammalian and plant counterparts. pnas.orgfebscongress.org This structural difference is key to the selective action of the mutants.

Research has demonstrated that heliomicin and its derivatives directly and selectively bind to fungal GlcCer. pnas.orgfebscongress.orgnih.gov This has been confirmed through multiple lines of evidence:

Binding Assays : In vitro studies, including ELISA and those using liposomes (artificial membrane vesicles), show that heliomicin and its mutants preferentially bind to vesicles containing fungal GlcCer. pnas.orgfebscongress.orgnih.gov The mutant ETD151, for example, exhibits a significantly higher affinity for fungal GlcCer (dissociation constant, Kd ≈ 0.5 µM) compared to plant GlcCer (Kd ≈ 5 µM). febscongress.org

Gene Deletion Studies : Fungal strains in which the gene for glucosylceramide synthase (GCS) has been deleted, rendering them unable to produce GlcCer, exhibit high levels of resistance to both the original heliomicin and its potent mutants. pnas.orgnih.govalljournals.cn For instance, Candida albicans and Pichia pastoris strains lacking GlcCer (∆gcs) are resistant to the mutant ETD151 at concentrations where the wild-type strains are highly susceptible. pnas.org

This specific interaction underscores that the presence of GlcCer in the fungal membrane is a determining factor for the antifungal activity of heliomicin mutants. pnas.orgresearchgate.net

Table 1: Evidence for Heliomicin Mutant Interaction with Fungal Glucosylceramides (GlcCer)

Experimental ApproachKey FindingSignificanceReferences
Gene Deletion Mutants (e.g., C. albicans Δgcs)Mutants lacking GlcCer are highly resistant to heliomicin and its mutant ETD151.Confirms GlcCer is an essential target for antifungal activity. pnas.orgnih.gov
Liposome Binding AssaysThe mutant ETD151 selectively recognizes and binds to artificial membranes containing fungal GlcCer.Demonstrates direct molecular recognition of the lipid target. pnas.orgfebscongress.org
Microscale ThermophoresisETD151 shows a 10-fold higher binding affinity for fungal GlcCer over plant GlcCer.Highlights the specificity for the unique structure of fungal GlcCer. febscongress.org
Fluorescence MicroscopyETD151 localizes preferentially at the surface of fungal cells, in GlcCer-rich compartments.Visually confirms the site of interaction on the cell. pnas.orgresearchgate.netnih.gov

Role of Specific Membrane Lipids in Mutant Efficacy

The efficacy of these peptides is highly dependent on the specific composition of the target membrane. For instance, the wild-type heliomicin is potent against C. albicans but shows no activity against C. glabrata, a yeast species that naturally lacks GlcCer. mdpi.com This reinforces the central role of this specific sphingolipid in mediating the peptide's antifungal action. While other defensins are known to interact with different lipids like phosphatidic acid, for heliomicin and its mutants, GlcCer remains the indispensable gateway to their antifungal effects. pnas.orgmdpi.com

Cellular and Subcellular Effects of Heliomicin Mutants

The binding of heliomicin mutants to GlcCer initiates a cascade of damaging events, ranging from physical disruption of the cell membrane to the activation of complex intracellular stress pathways. pnas.orgresearchgate.net

Mechanisms of Membrane Disruption and Permeabilization

A primary consequence of the interaction between heliomicin mutants and the fungal membrane is the loss of membrane integrity. colab.wsacs.orguq.edu.au This is not always a simple process of punching holes in the membrane. While some antimicrobial peptides act by forming distinct pores, the activity of heliomicin mutants appears more complex. nih.govnih.gov

Studies have shown that the interaction with GlcCer can lead to membrane permeabilization, allowing the influx of molecules that are normally excluded from the cell. nih.govnih.gov However, membrane permeabilization may not be the sole or even primary killing mechanism in all cases. For example, the mutant ETD151 can inhibit the growth of certain microbes without causing significant membrane damage at lower concentrations, suggesting that its lethal effects can also be triggered by other downstream events. pnas.org At higher concentrations, physical disruption of the membrane becomes more pronounced. nih.govfrontiersin.org This suggests a multi-step or concentration-dependent mechanism where initial binding to GlcCer can trigger cell death pathways before widespread membrane lysis occurs.

Investigation of Intracellular Targets and Pathways

The action of heliomicin mutants is not confined to the cell surface. pnas.orgresearchgate.net Evidence strongly suggests that following the initial interaction with membrane GlcCer, these peptides can trigger wide-ranging effects on intracellular processes. pnas.orgcolab.wsnih.gov

A proteomic study on the effects of the this compound ETD151 on the fungus Botrytis cinerea revealed that the peptide significantly alters the levels of over 340 proteins. researchgate.netacs.org This demonstrates a profound impact on the cell's internal machinery. The affected proteins were mapped to at least six major cellular pathways:

Spliceosome

Ribosome biogenesis

Protein processing in the endoplasmic reticulum

Endocytosis

MAPK signaling pathway

Oxidative phosphorylation

This multifaceted impact indicates that after binding to the membrane, the mutant peptide triggers a complex stress response that disrupts fundamental cellular operations, including gene expression, protein synthesis, and energy production, ultimately contributing to cell death. researchgate.netacs.org

Modulation of Fungal Cell Wall Integrity and Related Pathways

Beyond the plasma membrane, heliomicin mutants also exert significant effects on the fungal cell wall. pnas.orgresearchgate.net The cell wall is a dynamic structure essential for protecting the fungus from environmental stress, and its maintenance is controlled by signaling cascades like the Cell Wall Integrity (CWI) pathway. nih.govbiorxiv.orgmdpi.com

The binding of heliomicin mutants to GlcCer is proposed to generate membrane stress that activates the CWI pathway. pnas.orgresearchgate.net This pathway, which involves a cascade of protein kinases (MAPK pathway), attempts to repair cell wall damage by synthesizing new wall components like chitin (B13524) and β-glucan. biorxiv.orgmdpi.com Proteomic analysis of fungi treated with the ETD151 mutant confirms the activation of the MAPK signaling pathway. researchgate.net This forced activation of a repair and stress-response pathway is a key part of the mutant's mechanism, suggesting that the peptide induces damage that the cell actively but unsuccessfully tries to counteract. researchgate.netresearchgate.net The interaction with GlcCer, which is also present in the cell wall, may directly compromise the wall structure, contributing to this stress response. researchgate.net

Table 2: Cellular Effects of Heliomicin Mutants

EffectDescriptionKey FindingsReferences
Membrane PermeabilizationDisruption of the plasma membrane's barrier function following binding to GlcCer.Observed in susceptible fungal strains but absent in GlcCer-deficient mutants. May be concentration-dependent. pnas.orgnih.govnih.gov
Intracellular Pathway ModulationThe ETD151 mutant alters over 340 proteins in B. cinerea.Impacts at least six major pathways, including ribosome biogenesis, protein processing, and oxidative phosphorylation. researchgate.netacs.org
Cell Wall Integrity (CWI) Pathway ActivationThe peptide induces stress that triggers the fungal CWI and MAPK signaling pathways.Indicates the cell is actively trying to repair damage to the cell wall and membrane caused by the mutant peptide. pnas.orgresearchgate.netusp.br

Elucidation of Multifactorial Mechanisms in this compound Action

Research into engineered variants of the naturally occurring antifungal peptide, heliomicin, reveals a complex and multifactorial mechanism of action. Unlike the wild-type peptide, which is primarily active against fungi, specific point-mutated variants, referred to as heliomicin mutants, have been developed to possess a broader antimicrobial spectrum, notably gaining activity against Gram-positive bacteria while retaining potent antifungal effects. nih.gov The creation of these mutants was driven by an effort to understand the specific structural elements required for either antifungal or antibacterial activity. nih.govcolab.ws The biological action of these mutants is not attributed to a single target but rather to a sophisticated combination of interactions with the microbial cell surface and the subsequent disruption of critical intracellular processes. researchgate.netnih.gov

Coordination of Membrane Interaction and Intracellular Processes

The efficacy of heliomicin mutants stems from a coordinated assault on microbial pathogens, beginning with interaction at the cell membrane and extending to the disruption of vital internal functions. nih.govresearchgate.net The initial and critical step in its antifungal action involves a specific interaction with components of the fungal cell membrane. researchgate.netkuleuven.be For many defensin-like peptides, including heliomicin and its analogues, glucosylceramides (GlcCer) in the fungal membrane are a key molecular target. pnas.orgresearchgate.netfrontiersin.org Studies on yeast mutants that lack the gene for GlcCer synthesis show resistance to heliomicin analogues, confirming that the presence of GlcCer is necessary for the peptide's inhibitory action on fungal cells. pnas.org

Following this membrane interaction, which may facilitate peptide internalization, the this compound exerts profound effects on multiple intracellular pathways. researchgate.netresearchgate.net A proteomic analysis of the fungus Botrytis cinerea treated with ETD151, an analogue of the insect defensin (B1577277) heliomicin, revealed significant alterations in at least six major cellular pathways. researchgate.net These findings indicate that the peptide's mechanism involves the disruption of fundamental processes, including:

Spliceosome function

Ribosome biogenesis

Protein processing in the endoplasmic reticulum

Endocytosis

MAPK signaling pathway

Oxidative phosphorylation

This demonstrates a two-pronged, coordinated mechanism where interaction with a specific membrane lipid is coupled with the widespread disruption of essential intracellular machinery, leading to cell death. researchgate.netresearchgate.net

Differential Mechanisms Against Bacterial versus Fungal Pathogens

Heliomicin mutants exhibit distinct mechanisms of action when targeting bacterial versus fungal pathogens, a direct consequence of their engineered properties and the fundamental structural differences between these microorganisms. nih.gov

Mechanism Against Fungal Pathogens: The action against fungi is highly specific, predicated on the interaction with glucosylceramide (GlcCer), a sphingolipid present in the membranes of most fungi. researchgate.netkuleuven.bepnas.org Wild-type heliomicin's activity is largely confined to fungi due to this specific target. pnas.orgmdpi.com The interaction has been confirmed through various methods, including ELISA assays and the use of fungal deletion mutants lacking GlcCer, which exhibit resistance. researchgate.netpnas.orgfrontiersin.org This binding is the gateway to subsequent intracellular damage, including the disruption of ribosome production, protein processing, and key signaling pathways, ultimately compromising fungal viability. researchgate.net

Mechanism Against Bacterial Pathogens: The wild-type heliomicin peptide shows negligible activity against bacteria. pnas.org However, specific amino acid substitutions in heliomicin mutants confer significant potency against Gram-positive bacteria. nih.gov The mechanism in bacteria is necessarily different, as bacteria lack the GlcCer sphingolipids that are the primary target in fungi. pnas.org Instead, the antibacterial action is thought to rely on interactions with different components of the bacterial cell envelope, likely the anionic phospholipids (B1166683) that are abundant in bacterial membranes. nih.gov This initial binding can lead to membrane permeabilization or destabilization, allowing the peptide to access the cell's interior. elifesciences.org Once inside, antimicrobial peptides can interfere with various cytoplasmic processes, such as the synthesis of proteins and DNA, or cell division, which are common intracellular targets. elifesciences.org Comparative structural analysis of the this compound with other antibacterial defensins helps to identify the shared molecular features responsible for this acquired antibacterial function. nih.govcolab.ws

Microbial Resistance Mechanisms to Heliomicin Mutants

Adaptive Responses of Microorganisms to Heliomicin (B1576475) Mutant Exposure

Microorganisms can develop resistance to antifungal peptides through adaptive responses, which may involve spontaneous mutations and subsequent genetic selection. frontiersin.orgwikipedia.org

The development of resistance to antimicrobial agents can occur when a subset of a microbial population acquires mutations that allow for survival in the presence of the compound. nih.gov Subsequent exposure to the agent eliminates susceptible individuals, leading to the predominance of the resistant strain. nih.gov While the potential for high-level resistance to antimicrobial peptides has been debated, it is acknowledged that the absence or alteration of the specific fungal target through spontaneous mutation can lead to resistance. frontiersin.org

The genetic underpinnings of resistance are often linked to mutations in genes that influence the drug's mechanism of action. nih.govnih.gov For many antimicrobial agents, resistance arises from mutations that alter the target of the drug, decrease its uptake, or activate efflux pumps to remove it from the cell. nih.govreactgroup.org In the context of antifungal peptides, mutations affecting the composition of the fungal cell wall or membrane are particularly relevant. mdpi.com The genetic plasticity of microorganisms allows them to respond to environmental threats, including the presence of antimicrobial molecules. nih.gov This can involve both mutations in existing genes and the acquisition of foreign genetic material. umn.edu

Emergence of Spontaneous Resistance in Fungal Strains

Impact of Target Alterations on Heliomicin Mutant Efficacy

A primary mechanism of resistance to Heliomicin and its analogs involves modifications to its molecular target within the fungal cell.

The antifungal activity of Heliomicin is intrinsically linked to its interaction with glucosylceramides (GlcCer) in the fungal plasma membrane. nih.govnih.govnih.gov Consequently, alterations in the GlcCer biosynthesis pathway can confer significant resistance.

Role of Glucosylceramides (GlcCer): GlcCer is a key component of the plasma membrane in many fungi and serves as the direct target for Heliomicin and similar defensins. nih.govnih.gov These lipids are crucial for various cellular processes, including growth and differentiation. uniprot.org

Glucosylceramide Synthase (GCS): The enzyme glucosylceramide synthase (GCS), encoded by GCS genes, is responsible for the final step in GlcCer biosynthesis. nih.govkuleuven.be

Resistance in gcs-deletion Mutants: Studies have demonstrated that fungal strains with deleted GCS genes (gcs-deletion mutants) exhibit high levels of resistance to Heliomicin. nih.govnih.govkuleuven.be For instance, gcs-deletion mutants of Candida albicans and Pichia pastoris show no susceptibility to Heliomicin, in stark contrast to their parent strains. nih.govkuleuven.be In C. albicans, deletion mutants in the GCS1 gene were found to be 20-fold less sensitive to Heliomicin. nih.gov Similarly, ETD151, a peptide optimized from Heliomicin, showed high resistance in C. albicans and P. pastoris mutants lacking the gcs gene, with a minimum inhibitory concentration (MIC) greater than 40 µM compared to 0.65 µM for the wild-type strains. pnas.org This resistance is attributed to the absence of the GlcCer target in the cell membrane. uniprot.orgpnas.org

Table 1: Effect of gcs-deletion on Fungal Susceptibility to Heliomicin and its Analogs

Fungal StrainGenotypeCompoundSusceptibilityReference
Candida albicansWild-typeHeliomicinSensitive nih.govnih.gov
Candida albicansgcs1-deletion mutantHeliomicin20-fold less sensitive nih.gov
Pichia pastorisWild-typeHeliomicinSensitive nih.gov
Pichia pastorisgcs-deletion mutantHeliomicinNo activity observed nih.gov
Candida albicansWild-typeETD151MIC = 0.65 µM pnas.org
Candida albicansΔgcs strainETD151MIC > 40 µM pnas.org
Pichia pastorisWild-typeETD151MIC = 0.65 µM pnas.org
Pichia pastorisΔgcs strainETD151MIC > 40 µM pnas.org

Beyond the complete absence of GlcCer, other modifications to the fungal cell membrane can also impact the efficacy of Heliomicin mutants. The composition and structure of the membrane are critical for the initial interaction with these antifungal peptides. nih.govbiorxiv.org Changes in the lipid composition, such as alterations in the levels of different sphingolipids or sterols, can affect membrane fluidity and the organization of lipid rafts, which may in turn influence the accessibility or binding of the peptide to its target. pnas.orgfrontiersin.org For instance, in Neurospora crassa, mutants resistant to antifungal plant defensins were found to have structurally different GlcCer and altered levels of other lipids compared to the wild type, although a direct correlation to resistance was not definitively established. google.com

Resistance Associated with GlcCer Biosynthesis Pathways (e.g., gcs-deletion mutants)

Studies on Cross-Resistance and Fitness Costs in this compound Resistance

Research on the antifungal peptide Metchnikowin (Mtk) has shown that different alleles of the Mtk gene can confer varying levels of protection against different pathogens, and that a more potent antimicrobial allele can also carry a fitness cost in the absence of infection. sdbonline.org This suggests a complex interplay between the benefits of resistance and its potential drawbacks for the organism. sdbonline.org Studies on other antimicrobial peptides have shown that resistance mutations can lead to cross-resistance to several different peptides. scienceopen.com However, these resistance mutations are often associated with a reduced growth rate, indicating a fitness cost. scienceopen.comnih.gov The persistence of such resistant mutants in a population may depend on the balance between the selective pressure exerted by the antimicrobial agent and the fitness cost of the resistance mechanism. frontiersin.org

Compensatory Mutations and Fitness Restoration

The development of antimicrobial resistance often comes at a biological cost, meaning the resistant mutant may have reduced fitness compared to its susceptible wild-type counterpart in an environment free of the antimicrobial agent. nih.gov This fitness cost is a critical factor in the persistence and spread of resistant strains.

For fungal mutants resistant to heliomicin due to the lack of GlcCer, there is a notable fitness cost. pnas.orgplos.org Glucosylceramides are integral to several key cellular processes in fungi. asm.org Consequently, mutants lacking this sphingolipid often exhibit impaired growth, reduced virulence, and defects in crucial developmental stages such as the formation of infectious structures (e.g., appressoria in plant pathogens). pnas.orgplos.org For example, in the plant pathogen Magnaporthe oryzae, the absence of certain GlcCer species leads to reduced hyphal growth and a complete loss of pathogenicity. plos.org

While the principle of compensatory evolution is well-established in antimicrobial resistance, specific compensatory mutations that restore the fitness of GlcCer-deficient fungal mutants have not been explicitly identified in the available literature. Conceptually, such mutations might occur in genes that:

Modify other membrane components to partially restore membrane stability or function.

Alter related metabolic pathways to overcome the blocks in cell cycle progression or development caused by the absence of GlcCer.

Upregulate alternative signaling pathways to bypass the functions normally mediated by GlcCer.

The restoration of fitness through compensatory mutations is a significant concern, as it can lead to the stabilization of resistant populations even if the selective pressure from the antimicrobial agent is removed. frontiersin.org

Table 3: Theoretical Framework for Fitness Restoration in GlcCer-Deficient Mutants

Primary Mutation Effect (Fitness Cost) Potential Compensatory Mechanism Expected Outcome of Compensation
Impaired hyphal growth and cell division Mutation in a cell cycle regulator to bypass GlcCer-dependent checkpoints. Partial or full restoration of growth rate.
Reduced virulence and pathogenicity Upregulation of an alternative virulence factor or pathway. Increased ability to cause infection, approaching wild-type levels.

Advanced Methodologies in Heliomicin Mutant Research

Biophysical Techniques for Interaction Analysis

Biophysical methods are indispensable for quantifying the molecular interactions between heliomicin (B1576475) mutants and their targets, primarily the components of fungal cell membranes. These techniques provide direct, measurable data on binding events, affinity, and the functional consequences of these interactions, such as membrane disruption.

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution. researchgate.netnanotempertech.com The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell. researchgate.netnih.gov When a ligand binds to a fluorescently labeled target molecule, these properties are altered, leading to a change in its thermophoretic movement. This change is detected and used to determine the binding affinity, typically expressed as the dissociation constant (Kd). nanotempertech.com

In the context of heliomicin mutant research, MST offers a robust platform for measuring the binding affinity to specific membrane components, such as glucosylceramides (GlcCer), which are known targets for heliomicin. nih.govpnas.org Researchers can fluorescently label a this compound and titrate it with increasing concentrations of a ligand, like purified GlcCer or lipid micelles incorporating the target lipid. The resulting binding curve allows for the precise calculation of the Kd value, providing a quantitative measure of how mutations affect the peptide's affinity for its receptor. nanotempertech.comnih.gov A key advantage of MST is its low sample consumption and the ability to perform measurements in complex solutions, even cell lysates, without needing to immobilize the molecules on a surface. nih.govnanotempertech.com This makes it an adaptable tool for screening mutant libraries to identify variants with improved target binding. nrel.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. nih.gov It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. nih.gov For studying heliomicin mutants, a model membrane surface, such as a lipid bilayer or liposomes, is immobilized on the sensor chip. nih.govmolecular-interactions.si A solution containing the this compound is then flowed over the surface, and the binding to the membrane is monitored in real time. molecular-interactions.si

This methodology has been successfully applied to study the membrane interactions of various antimicrobial peptides and defensins. pnas.orgnih.govresearchgate.net SPR analysis can reveal the kinetics of the interaction, providing data on both the association (binding) and dissociation rates. By using liposomes with varying lipid compositions, researchers can investigate the specificity of a this compound's interaction with different membrane components. For example, studies on the related defensin (B1577277) Psd1 demonstrated its preferential binding to vesicles containing GlcCer using SPR. pnas.org Similarly, the technique can be used to compare the binding of wild-type heliomicin and its mutants to membranes mimicking fungal or mammalian cells, thereby assessing how mutations influence target selectivity. nih.govresearchgate.net

Lipid vesicle-based assays are fundamental for determining the functional consequence of a this compound binding to a membrane: its ability to permeabilize it. tulane.eduplos.org These assays typically involve large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) that encapsulate a fluorescent dye, such as calcein (B42510) or 5-carboxyfluorescein (B1664652) (CF), at a self-quenching concentration. mdpi.comunina.it

When a membrane-permeabilizing peptide like a this compound is added to the vesicle suspension, it disrupts the lipid bilayer, causing the entrapped dye to leak out into the bulk solution. mdpi.comunina.it The resulting dilution de-quenches the dye, leading to a measurable increase in fluorescence intensity. unina.it The rate and extent of this fluorescence increase provide a direct measure of the peptide's membrane-disrupting activity. tulane.eduunina.it The involvement of GlcCer in the mode of action for heliomicin has been established using such vesicle-based assays. nih.govresearchgate.net By creating vesicles with different lipid compositions (e.g., with and without GlcCer), researchers can confirm that the permeabilization activity is target-dependent. pnas.orgplos.org These assays are crucial for screening heliomicin mutants to identify variants that not only bind strongly but also effectively compromise the integrity of the target fungal membrane. tulane.eduplos.org

Table 1: Biophysical Techniques in this compound Analysis
TechniquePrincipleKey Insights for Heliomicin MutantsReferences
Microscale Thermophoresis (MST)Measures changes in molecular motion along a microscopic temperature gradient upon ligand binding.Quantifies binding affinity (Kd) to specific membrane lipids (e.g., GlcCer) in solution. Allows for screening mutants for improved target binding. researchgate.net, nanotempertech.com, nih.gov
Surface Plasmon Resonance (SPR)Detects changes in refractive index on a sensor surface as molecules bind to an immobilized membrane model.Provides real-time kinetics (association/dissociation rates) and specificity of mutant binding to various membrane compositions. pnas.org, , nih.gov
Lipid Vesicle-Based AssaysMonitors the leakage of an encapsulated fluorescent dye from liposomes upon membrane disruption by the peptide.Directly measures the functional ability of mutants to permeabilize target membranes. Confirms target-dependent membrane disruption. tulane.edu, plos.org, researchgate.net, unina.it

Surface Plasmon Resonance (SPR) in Membrane Interaction Studies

Computational and Theoretical Modeling of Heliomicin Mutants

Computational modeling complements experimental approaches by providing atomic-level insights into the structure and dynamics of heliomicin mutants and their interactions with membranes. These theoretical methods are crucial for understanding the mechanisms of action and for guiding the rational design of new peptides.

Molecular Dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system, offering a virtual microscope to observe molecular processes. mdpi.com For heliomicin mutants, all-atom or coarse-grained MD simulations are employed to study their interaction with model lipid bilayers that mimic fungal membranes. nih.govplos.org

These simulations can reveal how a mutant peptide initially binds to the membrane surface, inserts into the lipid core, and potentially oligomerizes to form pores. plos.org Researchers can observe the specific amino acid residues that anchor the peptide to the membrane, the conformational changes the peptide undergoes upon insertion, and the resulting disruption of lipid organization. nih.govbiorxiv.org For example, simulations can show how changes in hydrophobicity or cationicity in a mutant affect its depth of penetration into the bilayer or its ability to recruit other peptides to form a transmembrane pore. plos.org By running simulations for both wild-type and mutant peptides, researchers can directly link specific mutations to changes in membrane interaction dynamics and pore-forming mechanisms. nih.govnih.gov

Understanding the three-dimensional (3D) structure of heliomicin mutants is a prerequisite for deciphering their structure-function relationships. colab.wsnih.gov While experimental methods like NMR can determine these structures, computational protein structure prediction methods, such as homology modeling, are often used for rapid structural assessment of mutants. bioexcel.euresearchgate.net In this approach, the known structure of wild-type heliomicin or a closely related defensin serves as a template to build a 3D model of the mutant. researchgate.netresearchgate.net

Once a structural model of the mutant is generated, molecular docking simulations can be performed. nih.govduke.edu Docking predicts the preferred orientation and binding affinity of the peptide (the ligand) when it interacts with a receptor, such as a specific membrane lipid like GlcCer. nih.govbiorxiv.org The process involves sampling many possible conformations of the peptide at the binding site of the receptor and scoring them based on energetic favorability. biorxiv.org This allows researchers to computationally screen mutants and predict how specific amino acid substitutions will affect the binding energy and interaction with the target. nih.govnih.gov For instance, docking can reveal whether a mutation enhances or weakens key hydrogen bonds or hydrophobic interactions with the target lipid, providing a rational basis for the observed changes in antifungal activity. duke.edunih.gov

Table 2: Computational Approaches for this compound Modeling
MethodologyPurposeKey Insights for Heliomicin MutantsReferences
Molecular Dynamics (MD) SimulationsSimulates the physical motion of atoms to observe peptide-membrane interactions over time.Reveals atomic-level details of membrane binding, insertion, conformational changes, and pore formation mechanisms. Links mutations to altered interaction dynamics. nih.gov, nih.gov, plos.org
Protein Structure PredictionGenerates 3D structural models of mutant peptides, often using the wild-type structure as a template (homology modeling).Provides the necessary 3D structures for subsequent docking analysis and understanding structure-activity relationships. bioexcel.eu, researchgate.net
Ligand DockingPredicts the binding pose and affinity of a peptide mutant to its molecular target (e.g., GlcCer).Estimates changes in binding energy due to mutations. Identifies key residues involved in target recognition and guides rational design. nih.gov, duke.edu, biorxiv.org

Computational Design of Novel this compound Constructs

The rational design of novel this compound constructs is heavily reliant on computational methodologies that predict the impact of specific amino acid substitutions on the peptide's structure and function. nih.govcolab.ws These approaches aim to enhance desirable properties, such as antimicrobial potency and spectrum, by making targeted modifications to the wild-type heliomicin sequence. nih.govresearchgate.net A key strategy involves comparing the primary structure of heliomicin with other insect defensins to identify key residues that may confer specific activities, such as antibacterial versus antifungal action. nih.govcolab.ws

Three-dimensional structures, often determined by techniques like two-dimensional proton NMR (¹H NMR), are fundamental to this process. nih.govcolab.ws By analyzing the solution structures of wild-type heliomicin and its variants, researchers can establish direct correlations between structural features and biological activity. nih.gov For instance, the analysis of the cysteine-stabilized alpha-beta (CSαβ) motif, a common scaffold in defensins, allows for the identification of common hydrophobic and cationic characteristics essential for antifungal or antibacterial efficacy. nih.govcolab.wsrcsb.org

A notable example of this approach is the lead optimization program that started with heliomicin and led to the development of improved analogs. researchgate.netrcsb.org By comparing heliomicin to the more potent antifungal peptide ARD1, which differs by only two residues, researchers identified key regions for mutagenesis. researchgate.net This led to the engineering of mutants like ETD-135 and ETD-151 through site-directed mutagenesis in cationic and hydrophobic regions of ARD1. researchgate.netrcsb.org Computational analysis of the 3D structures of these molecules revealed the direct impact of modifying the amphipathic properties on the peptide's potency and helped characterize an optimal organization of cationic and hydrophobic areas to achieve the best antifungal activity. rcsb.org Computational tools, therefore, enable a more focused and efficient approach to mutagenesis, moving beyond random screening to a more directed engineering of peptide function. upenn.edu

Omics Approaches for Mechanistic Deconvolution

Proteomic Studies for Identification of Modulated Pathways

Proteomic analyses have become a cornerstone for elucidating the complex mechanisms of action of heliomicin mutants. frontiersin.org These large-scale studies of protein expression provide an unbiased view of the cellular pathways affected by peptide treatment, moving beyond a single-target perspective. frontiersin.orgnih.gov By employing techniques such as liquid chromatography and tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify thousands of proteins in a biological sample, comparing treated versus untreated states. frontiersin.orgbiorxiv.orgfrontiersin.org

A significant proteomic investigation was conducted on the heliomicin analog, ETD151, to understand its effect on the fungus Botrytis cinerea. pnas.org The study revealed that treatment with ETD151 significantly modulated over 340 proteins within the fungal mycelia. pnas.org Subsequent bioinformatic analysis of these differentially expressed proteins using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) mapped the molecular impact of ETD151 to at least six key cellular pathways. researchgate.net This provides a "proteomic signature" of the peptide's activity. frontiersin.org

The identified pathways underscore the multifaceted mechanism of action of the this compound. The modulation of proteins involved in these fundamental cellular processes suggests that the peptide's antifungal effect is not due to a single action but rather a cascade of events that ultimately leads to cell death. pnas.org

Table 1: Cellular Pathways in B. cinerea Modulated by this compound ETD151 This table is generated based on data from the text.

Pathway Description
Spliceosome Involved in the removal of introns from pre-mRNA, a critical step in gene expression.
Ribosome The cellular machinery responsible for protein synthesis (translation).
Protein Processing in Endoplasmic Reticulum Pertains to the folding, modification, and quality control of newly synthesized proteins.
Endocytosis The process by which cells internalize molecules by engulfing them.
MAPK Signaling Pathway A key signaling cascade that regulates cellular processes like growth, proliferation, and stress response.
Oxidative Phosphorylation The metabolic pathway that generates the majority of ATP in the cell.

Functional Genomics Using Deletion Mutants

Functional genomics, particularly the use of deletion mutants, has been instrumental in identifying the molecular targets of heliomicin and its derivatives. pnas.orggoogle.com This approach involves testing the antimicrobial activity of the peptides against mutant strains of organisms that have a specific gene knocked out. unige.chresearchgate.net If a mutant strain shows resistance to the peptide where the wild-type is susceptible, it strongly suggests that the deleted gene's product is essential for the peptide's mechanism of action. pnas.orgnih.gov

A critical breakthrough in understanding heliomicin's mode of action came from studies using yeast deletion mutants. pnas.orgnih.gov Specifically, research on Candida albicans and Pichia pastoris demonstrated that mutants lacking the gene for glucosylceramide synthase (GCS) were resistant to both heliomicin and the plant defensin RsAFP2. google.comnih.govcapes.gov.br GCS is the enzyme that catalyzes the final step in the synthesis of glucosylceramides (GlcCer), which are specific sphingolipids found in fungal plasma membranes. pnas.orgnih.gov

The heliomicin analog ETD151 was tested against C. albicans and P. pastoris strains with and without the gcs gene. The wild-type strains were inhibited at low micromolar concentrations, whereas the ∆gcs deletion mutants exhibited significant resistance, with minimum inhibitory concentrations (MIC) soaring to >40 µM. pnas.org This finding provides compelling genetic evidence that the presence of glucosylceramides in the fungal membrane is a prerequisite for the antifungal activity of these peptides. pnas.orgnih.gov The resistance of the deletion mutants indicates that GlcCer acts as the primary binding target for heliomicin and its analogs. pnas.orgcapes.gov.br

Table 2: Effect of gcs Gene Deletion on Fungal Susceptibility to Heliomicin Analog ETD151 This table is generated based on data from the text.

Organism Strain Genotype ETD151 Minimum Inhibitory Concentration (MIC) (µM)
Candida albicans Wild-Type GCS 0.65
Candida albicans Deletion Mutant ∆gcs > 40
Pichia pastoris Wild-Type GCS 0.65
Pichia pastoris Deletion Mutant ∆gcs > 40

In Vitro and Ex Vivo Model Systems for Efficacy and Mechanism Validation

The validation of the efficacy and mechanism of action of heliomicin mutants relies on a tiered approach using both in vitro and ex vivo model systems. diva-portal.orgnih.gov These models provide controlled environments to dissect the molecular interactions and biological effects of the peptides before advancing to more complex living systems. jmb.or.krnih.gov

In vitro models are essential for initial efficacy screening and detailed mechanistic studies. jmb.or.kr A primary in vitro method involves minimum inhibitory concentration (MIC) assays, where various concentrations of the peptide are tested against a panel of microorganisms to determine the lowest concentration that inhibits growth. jmb.or.kr As demonstrated with heliomicin analogs, these assays are frequently performed using yeast species like C. albicans and P. pastoris, as well as filamentous fungi. pnas.orgnih.gov The use of genetically defined strains, such as the ∆gcs deletion mutants, within these in vitro assays has been pivotal in validating glucosylceramide as the direct molecular target. pnas.orgnih.govcapes.gov.br Furthermore, in vitro binding assays, such as enzyme-linked immunosorbent assays (ELISAs), have been used to directly show the interaction between heliomicin and purified glucosylceramides from fungi, but not those from human sources, highlighting target specificity. nih.gov

Ex vivo models bridge the gap between simplified in vitro cultures and complex in vivo studies. nih.govnih.gov These systems utilize tissues or organs outside of the living organism, thereby maintaining a higher degree of physiological relevance than cell cultures alone. nih.gov For antimicrobial peptide research, a common ex vivo platform is the wound infection model using pig skin, which closely mimics the structure and composition of human skin. nih.gov While specific ex vivo studies focusing on heliomicin mutants were not detailed in the provided sources, this model is widely used to evaluate the ability of novel antimicrobial formulations to reduce bacterial or fungal colonization in a wound environment. nih.gov Such models are crucial for assessing the performance of a peptide in a more complex biological matrix, providing valuable data on its stability, penetration, and efficacy in a setting that simulates a topical application. nih.govup.ac.za

Future Directions and Emerging Research Avenues for Heliomicin Mutants

Rational Design Principles for Next-Generation Heliomicin (B1576475) Mutants

The rational design of heliomicin mutants aims to enhance their therapeutic potential by improving specificity, increasing potency, and expanding their activity spectrum. colab.wsnih.gov This process is guided by a deep understanding of the structure-activity relationships of defensin-type molecules. nih.gov The foundational scaffold of heliomicin, characterized by the cysteine-stabilized alpha-beta (CSαβ) motif, is a common feature it shares with other antifungal and antibacterial defensins. colab.wsnih.gov By comparing the primary structures of heliomicin with other insect defensins, researchers can identify key amino acid residues to substitute, leading to mutants with novel properties. nih.gov

A notable success in this area was the creation of a heliomicin variant with significant activity against Gram-positive bacteria while retaining its efficacy against fungi. colab.wsnih.gov Further research has focused on fine-tuning these properties. For instance, comparing heliomicin to the more potent ARD1 defensin (B1577277), which differs by only two residues, provides a template for targeted mutagenesis to enhance antifungal strength. researchgate.netresearchgate.net One such optimized analog, ETD151, was developed from heliomicin through three specific mutations (D17N/N19R/G20A) and shows potent inhibitory action against both spore and mycelial forms of the fungus Botrytis cinerea. pnas.org

The design of new heliomicin mutants is increasingly driven by computational and predictive modeling, which shortens the path to identifying new potential antibiotics. researchgate.netresearchgate.net These in silico strategies utilize algorithms and machine learning to analyze the physicochemical properties of peptides and predict their antimicrobial potential. mdpi.comnih.gov

Key Physicochemical Properties in Mutant Design

PropertyRole in Antimicrobial ActivityPredictive Modeling Goal
Hydrophobicity Influences the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. nih.govOptimize the balance to ensure membrane disruption without causing excessive toxicity to host cells. nih.gov
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues, often in an α-helical structure, facilitates membrane interaction. nih.govDesign mutants with ideal amphipathic structures to maximize microbial membrane selectivity. mdpi.com
Cationicity (Net Positive Charge) Mediates the initial electrostatic attraction to the negatively charged components of microbial cell surfaces. nih.govIncrease positive charge through substitutions (e.g., with lysine (B10760008) or arginine) to enhance targeting of microbial cells. nih.gov
Helicity The degree of α-helical structure can correlate with lytic activity. nih.govModulate helicity to enhance antimicrobial activity while minimizing hemolytic (toxic) effects. nih.gov

By leveraging these models, researchers can screen vast numbers of potential mutants virtually, prioritizing those with the highest predicted efficacy and lowest potential toxicity. For example, molecular dynamics simulations can model the stability of a peptide-target complex, such as a mutant interacting with a fungal enzyme, to guide the selection of the most effective variants. mdpi.com This approach allows for the rational design of mutants with a higher probability of success in experimental validation, enhancing both potency and specificity. nih.govnih.gov The ultimate goal is to improve the therapeutic index—the ratio of toxicity to therapeutic effect—to create safer and more effective drugs. nih.gov

A significant advantage of certain antimicrobial peptides (AMPs), including heliomicin mutants, is their potential to circumvent common microbial resistance mechanisms. researchgate.netdntb.gov.ua A primary strategy involves targeting microbial structures that are essential for pathogenicity (virulence), as this reduces the likelihood of viable resistant mutants emerging. pnas.orgkuleuven.be

Heliomicin and its analogs target glucosylceramides (GlcCer), a type of sphingolipid present in the membranes of many fungi. pnas.orgkuleuven.befrontiersin.org These lipids are often crucial for fungal virulence. pnas.org Fungal pathogens that might develop resistance by altering or eliminating GlcCer from their membranes would simultaneously become less virulent and less capable of causing infection in vivo. pnas.orgkuleuven.be This evolutionary trade-off makes the development of clinically relevant resistance a less probable event.

Another emerging strategy to combat resistance is the use of combination therapies, where AMPs are paired with conventional antibiotics. nih.govmdpi.com This approach can create synergistic effects, enhancing the efficacy of both agents and reducing the selective pressure that drives the evolution of resistance. nih.gov While specific studies on heliomicin mutants in combination therapies are still developing, it represents a promising future avenue for research.

Predictive Modeling for Enhanced Specificity and Potency

Exploration of Heliomicin Mutants as Research Tools and Probes

Beyond their therapeutic potential, heliomicin mutants are valuable as molecular tools to investigate complex biological systems. mdpi.com Their specific interactions with cellular components allow them to be used as probes to dissect fundamental biological pathways and explore the intricacies of membrane biology. pnas.org

Heliomicin mutants serve as powerful reagents for clarifying the roles of specific molecules in biological processes. A key example is their use in studying the function of glucosylceramides (GlcCer) in fungi. pnas.org Researchers use fungal strains with knockout mutations, where the gene for GlcCer synthase is deleted (Δgcs strains), rendering them unable to produce the lipid. pnas.org The observation that these Δgcs strains become resistant to heliomicin and its analog ETD151 provides direct evidence that GlcCer is the peptide's molecular target. pnas.orgkuleuven.be This use of targeted mutants—both of the peptide and of the fungus—helps to functionally assign a role to specific membrane lipids in mediating antimicrobial susceptibility. numberanalytics.com

Furthermore, studying the global cellular response to these peptides provides deeper biological insights. A proteomic analysis of the fungus Botrytis cinerea after treatment with the heliomicin analog ETD151 revealed that the peptide significantly alters the abundance of over 300 proteins. pnas.orgresearchgate.net These proteins are involved in at least six major cellular pathways, including:

Spliceosome function

Ribosome biogenesis

Protein processing in the endoplasmic reticulum

Endocytosis

MAPK signaling pathway

Oxidative phosphorylation

This demonstrates that the peptide's action is not limited to simple membrane disruption but triggers a complex, multifaceted cellular response, providing a window into how fungal pathogens react to membrane stress and cell damage. researchgate.net

The high specificity of heliomicin mutants for certain lipids makes them ideal candidates for development as molecular probes to study membrane biology and host-pathogen interactions. researchgate.net Heliomicin and its mutants exhibit a specific binding affinity for glucosylceramides (GlcCer) found in fungi and plants, but not for those found in humans. kuleuven.befrontiersin.org This selectivity allows them to be used to detect and localize their target lipids.

For instance, these peptides can be employed in biochemical assays like ELISA to confirm their interaction with purified GlcCer, demonstrating a direct molecular recognition event. pnas.orgkuleuven.beresearchgate.net This capability can be harnessed to probe the lipid composition of different fungal membranes or to investigate how membrane composition changes during infection. By tagging a heliomicin mutant with a fluorescent marker, it could potentially be used to visualize the distribution of GlcCer in fungal cell membranes in real-time, offering insights into the formation of lipid rafts and other microdomains that are crucial for fungal growth and pathogenicity. pnas.org This makes them powerful tools for exploring the molecular landscape of pathogen surfaces.

Application in Elucidating Fundamental Biological Processes

Integrative Research Approaches in this compound Studies

The advancement of this compound research is a testament to the power of integrative science, which combines methodologies from diverse fields to address complex biological questions. frontiersin.org The development and characterization of these peptides inherently rely on a multi-pronged approach that merges genetics, biochemistry, structural biology, and computational science. colab.wsresearchgate.net

A comprehensive research workflow for a this compound often includes:

Computational Biology & Bioinformatics : Predicting promising mutations and analyzing sequence-structure-function relationships. researchgate.netnih.gov

Genetic Engineering & Molecular Biology : Creating the mutant peptides through recombinant expression and generating knockout fungal strains to identify targets. colab.wsnih.govfrontiersin.org

Structural Biology : Determining the three-dimensional structures of the mutants, often using techniques like NMR spectroscopy, to understand how structural changes affect function. colab.wsnih.gov

Biochemistry & Biophysics : Using assays such as ELISA, surface plasmon resonance, and lipid vesicle interaction studies to validate the binding of mutants to their specific molecular targets like GlcCer. pnas.orgkuleuven.be

Systems Biology : Employing techniques like proteomics to analyze the global cellular response of a pathogen to the mutant peptide, revealing the downstream pathways affected. researchgate.net

The study of the ETD151 mutant is a prime example of this integrative approach. Its creation was guided by sequence comparison, its activity was confirmed against specific fungal knockout strains, its target was validated through biochemical assays, and its broader cellular impact was deciphered using proteomics. pnas.orgresearchgate.net This holistic strategy, from predictive design to systems-level analysis, is essential for both developing next-generation therapeutics and using these mutants as sophisticated tools to unravel fundamental biological processes.

Synergy between Structural, Computational, and Functional Studies

The rational design of new heliomicin mutants with improved antimicrobial activity is increasingly reliant on the powerful synergy between structural determination, computational analysis, and functional validation. acs.orgnih.gov This integrated approach allows researchers to establish clear structure-activity relationships (SAR), providing a roadmap for targeted mutagenesis. acs.orgnih.gov

The process begins with the determination of the three-dimensional structures of wild-type heliomicin and its variants, typically using techniques like two-dimensional nuclear magnetic resonance (2D ¹H NMR). acs.orgnih.gov These structures consistently reveal a common scaffold known as the cysteine-stabilized alpha-beta (CSαβ) motif, which consists of an α-helix linked to a β-sheet by disulfide bridges. acs.orgnih.govresearchgate.netnih.gov This stable structure makes heliomicin an attractive template for engineering. nih.gov

Computational analysis plays a crucial role in comparing the primary sequences and 3D structures of heliomicin with other antimicrobial peptides (AMPs), such as insect and plant defensins. acs.orgnih.govcolab.ws By identifying conserved structural features and regions of variability, scientists can hypothesize which amino acid residues are critical for either antifungal or antibacterial activity. acs.orgnih.gov For instance, comparative analysis of heliomicin mutants and antibacterial defensins helps to assess common properties that can be engineered to increase antibacterial potency. acs.orgnih.gov

This computational and structural insight guides site-directed mutagenesis to create new variants. researchgate.netnih.gov These mutants then undergo functional assays to measure their antimicrobial spectrum and potency. acs.orgnih.gov A key finding from these studies is the critical role of the molecule's amphipathic properties—the spatial organization of cationic (positively charged) and hydrophobic (water-repelling) regions. researchgate.netnih.gov

A prime example of this synergy is the development of heliomicin analogs with improved antifungal activity. researchgate.netnih.gov Researchers characterized a natural analog, ARD1, which differs from heliomicin by only two residues but shows greater activity against pathogens like Aspergillus fumigatus and Candida albicans. researchgate.netnih.govmdpi.com Further engineering of ARD1 by altering its cationic and hydrophobic regions led to the creation of mutants ETD-135 and ETD-151, which demonstrated even more potent antifungal effects. researchgate.netnih.govresearchgate.net A comparative analysis of the 3D structures of all four peptides confirmed the direct impact of these modifications on the molecule's potency and helped define an optimal arrangement of cationic and hydrophobic areas for antifungal activity. researchgate.netnih.gov Conversely, attempts to confer antibacterial activity to heliomicin by altering its N-terminal sequence resulted in a loss of antifungal function, highlighting the functional importance of this specific region. frontiersin.org

FeatureDescriptionResearch FindingReference
Core Scaffold Cysteine-Stabilized αβ (CSαβ) MotifProvides remarkable resistance to protease degradation, making it an attractive template for drug design. researchgate.netnih.gov
Structure-Activity Relationship 3D Structure vs. Antimicrobial PotencyThe amphipathic character, specifically the organization of cationic and hydrophobic regions, directly impacts antifungal potency. researchgate.netnih.gov
Functional Hotspot N-terminal SequenceChanges in this region can lead to a loss of antifungal activity, indicating its critical role. frontiersin.org
Targeted Mutagenesis Engineering Hydrophobicity & CationicityIncreasing hydrophobicity (e.g., ETD-135) or cationicity (e.g., ETD-151) in the ARD1 analog enhanced antifungal activity. researchgate.net

High-Throughput Screening and Characterization of Novel Mutants

While the rational design approach is powerful, exploring a vast sequence space to discover novel mutants with unexpected or significantly enhanced properties requires high-throughput screening (HTS) methodologies. HTS allows for the rapid creation and evaluation of large-scale libraries of peptide variants, accelerating the discovery of lead candidates. eurekalert.orgnih.gov

The process involves generating extensive libraries of heliomicin mutants. This can be achieved through techniques like SPOT-synthesis on cellulose (B213188) membranes, which allows for the simultaneous creation of hundreds of peptide variants where single amino acid substitutions are made at each position in the sequence. nih.gov Another approach involves creating mutant gene libraries that are then expressed in microbial systems like E. coli or yeast. nih.gov

Once the library is created, HTS methods are employed to screen for desired activities. For antimicrobial peptides, this often involves assessing their ability to inhibit the growth of target pathogens (e.g., MRSA, Pseudomonas aeruginosa) or to prevent the formation of biofilms. nih.gov Modern HTS platforms can combine microfluidics with biosensors to screen millions of mutants in a matter of days. eurekalert.org In such a system, individual bacterial strains producing a specific mutant are encapsulated in microscopic droplets. The amount of the desired peptide produced can be linked to a fluorescent signal, allowing for the rapid sorting and identification of high-producing strains or highly active peptides. eurekalert.org

Beyond antimicrobial activity, HTS can also be used to screen for other desirable properties, such as immunomodulatory functions. nih.gov For example, peptide arrays can be screened for their ability to stimulate the production of signaling molecules like monocyte chemoattractant protein (MCP-1) or to suppress harmful inflammation. nih.gov This multi-parameter screening is crucial for developing therapeutics that not only kill pathogens but also beneficially modulate the host's immune response. nih.gov

Data from HTS is used to generate substitution matrices that reveal which amino acid changes at specific positions lead to improved activity. nih.gov This information feeds back into the rational design cycle, informing the synthesis of a new generation of peptides that combine the most beneficial mutations. nih.gov This iterative process of large-scale screening followed by focused optimization allows for the simultaneous improvement of multiple biological properties, leading to the development of novel heliomicin mutants with enhanced therapeutic potential. nih.gov

HTS TechniqueApplication to Heliomicin MutantsPotential OutcomeReference
SPOT-Synthesis Peptide Arrays Systematic single amino acid substitution analysis of the heliomicin sequence.Identification of key residues and beneficial mutations for antifungal/antibiofilm activity. nih.gov
Microfluidics & Biosensing Screening of large libraries of bacterially-expressed heliomicin mutants.Rapid identification of mutants with the highest secretion levels or greatest antimicrobial potency. eurekalert.org
Cell Surface Display Displaying mutant peptides on a bacterial surface and selecting for binding to a target (e.g., a fungal cell wall component).Isolation of mutants with tailored specificity and higher affinity for their target. nih.gov
Multi-Property Screening Evaluating peptide arrays for both antimicrobial and immunomodulatory activities (e.g., cytokine production).Development of dual-function peptides that both fight infection and manage inflammation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.